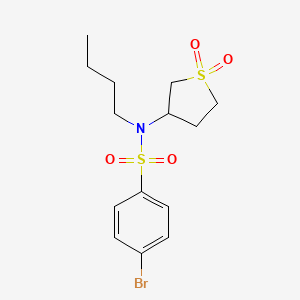

4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide

説明

The exact mass of the compound 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJIYAIMIVXPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a member of the benzenesulfonamide family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a bromine atom at the para position of the butylbenzene moiety and a tetrahydrothiophene ring with a sulfonamide functional group. The molecular formula is , and it has a molecular weight of approximately 360.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.26 g/mol |

| IUPAC Name | 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide |

| CAS Registry Number | Not available |

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide have been evaluated for their efficacy against various bacterial strains.

In a study evaluating new benzenesulfonamide derivatives, certain compounds demonstrated Minimum Inhibitory Concentrations (MIC) as low as 6.28 mg/mL against Candida albicans and Aspergillus niger . This suggests that modifications in the sulfonamide structure can enhance antimicrobial potency.

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives has also been documented. Compounds structurally related to 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide were tested in vivo for their ability to inhibit carrageenan-induced edema in rats. Results indicated that some derivatives could reduce inflammation significantly, with inhibition rates exceeding 90% at specific dosages .

Antidiabetic Activity

Research into the antidiabetic effects of benzenesulfonamide derivatives revealed promising results. In an experiment involving streptozotocin-induced diabetic rats, certain derivatives showed considerable reductions in blood glucose levels, suggesting potential as oral hypoglycemic agents . The structural modifications in these compounds appear to influence their biological efficacy.

The biological activities of 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The sulfonamide group is known to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial enzymes.

- Anti-inflammatory Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, thereby reducing the inflammatory response.

- Antidiabetic Mechanism : The interaction with insulin receptors or modulation of glucose transporters may contribute to its hypoglycemic effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of sulfonamide derivatives:

- Synthesis and Evaluation : A recent study synthesized various benzenesulfonamide derivatives and evaluated their biological activities. Some compounds exhibited remarkable anti-inflammatory and antimicrobial properties, indicating that structural modifications can lead to enhanced efficacy .

- Comparative Studies : Comparative analyses between traditional sulfonamides and newly synthesized derivatives revealed that certain modifications significantly improved their pharmacological profiles. For example, some derivatives showed better binding affinities to target proteins compared to established drugs .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves sulfonylation of bromobenzene derivatives followed by alkylation with a tetrahydrothiophene dioxide moiety. Key steps include:

- Nucleophilic substitution for introducing the butyl group.

- Oxidation of the tetrahydrothiophene ring to the 1,1-dioxide form using hydrogen peroxide or ozone .

- Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to improve yields. For example, polar aprotic solvents like DMF enhance sulfonamide formation .

- Critical Parameters : Monitor reaction progress via TLC or HPLC, and characterize intermediates using H/C NMR to confirm regioselectivity .

Q. How should researchers approach the structural characterization of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use H NMR to confirm substitution patterns on the benzene ring (e.g., bromo group at position 4) and C NMR to verify the sulfonamide linkage. Mass spectrometry (HRMS) validates molecular weight .

- X-ray Crystallography : Single-crystal diffraction (e.g., triclinic P1 space group) resolves 3D conformation, bond angles (e.g., C–S–O in sulfone group ≈ 105°), and non-covalent interactions (e.g., hydrogen bonding with the sulfonyl oxygen) .

- Data Interpretation : Compare experimental results with computational models (DFT calculations) to validate electronic effects of the bromine substituent .

Q. What solubility and stability profiles must be considered when designing biological assays with this sulfonamide derivative?

- Methodological Answer :

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80) to mimic physiological conditions. LogP values (~2.5–3.5) predict moderate lipophilicity due to the butyl chain .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH) and monitor via HPLC. The sulfone group enhances oxidative stability compared to thioether analogs .

Advanced Research Questions

Q. What strategies exist for resolving contradictions between computational predictions and experimental binding affinities in target engagement studies?

- Methodological Answer :

- Validation Workflow :

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to sulfonamide-sensitive targets (e.g., carbonic anhydrase).

Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, Kd).

Address discrepancies by refining force field parameters or considering protein flexibility .

- Case Study : If predicted hydrogen bonds (e.g., with Arg residue) are absent in crystallography, re-evaluate protonation states or solvent effects .

Q. How can researchers design comparative studies to evaluate the bioisosteric potential of the tetrahydrothiophene dioxide moiety against other sulfone-containing groups?

- Methodological Answer :

- Bioisostere Screening :

Syntize analogs replacing tetrahydrothiophene dioxide with cyclopentane sulfone or pyridyl sulfonamide.

Compare pharmacokinetic properties (e.g., metabolic stability in liver microsomes) and target binding (e.g., IC shifts in enzyme assays) .

- Data Analysis : Use ANOVA to assess statistical significance of differences in logD or bioavailability .

Q. What advanced computational modeling techniques are suitable for analyzing the conformational flexibility of the N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl) substituent?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water/ethanol) to study rotameric states of the butyl chain and ring puckering of the tetrahydrothiophene dioxide.

- Free Energy Landscapes : Use umbrella sampling to calculate energy barriers for chair-to-twist transitions in the sulfone ring, which may influence binding entropy .

- Validation : Compare simulation-derived dihedral angles with X-ray data (e.g., C–C–C–S torsion angles ≈ 60°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。